molecular formula C12H18O B13069029 3-(3,4-Dimethylphenyl)butan-2-ol

3-(3,4-Dimethylphenyl)butan-2-ol

Cat. No.: B13069029
M. Wt: 178.27 g/mol
InChI Key: BLHIKPIZOQRPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is part of the broader class of alcohols and is known for its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 3,4-dimethylbenzaldehyde) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires the presence of a solvent like diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of the carbonyl group to an alcohol.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to hydrocarbons or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 3-(3,4-Dimethylphenyl)butan-2-one (ketone) or 3-(3,4-Dimethylphenyl)butanal (aldehyde).

    Reduction: 3-(3,4-Dimethylphenyl)butane.

    Substitution: 3-(3,4-Dimethylphenyl)butyl chloride or bromide.

Scientific Research Applications

3-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-2-ol: A structurally similar compound with different substituents on the phenyl ring.

    3,4-Dimethylphenylmethanol: Another related compound with a different carbon chain length.

Uniqueness

3-(3,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-8-5-6-12(7-9(8)2)10(3)11(4)13/h5-7,10-11,13H,1-4H3

InChI Key

BLHIKPIZOQRPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.